molecular formula C14H12N4 B14657441 N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine CAS No. 52697-89-9

N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine

Cat. No.: B14657441
CAS No.: 52697-89-9
M. Wt: 236.27 g/mol
InChI Key: CVAZUJRSUHHGNB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine is an organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring system substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine typically involves the reaction of 4-methylphenylamine with a suitable benzotriazine precursor. One common method is the cyclization of 4-methylphenylhydrazine with ortho-nitrobenzaldehyde, followed by reduction and subsequent cyclization to form the benzotriazine ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazine ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzotriazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and stabilizers for various materials

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine
  • 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide

Uniqueness

N-(4-Methylphenyl)-1,2,3-benzotriazin-4-amine is unique due to its specific benzotriazine ring structure and the presence of a 4-methylphenyl group.

Properties

CAS No.

52697-89-9

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

N-(4-methylphenyl)-1,2,3-benzotriazin-4-amine

InChI

InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)15-14-12-4-2-3-5-13(12)16-18-17-14/h2-9H,1H3,(H,15,16,17)

InChI Key

CVAZUJRSUHHGNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=NC3=CC=CC=C32

Origin of Product

United States

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